1-acetylindole-2-carboxylic Acid

説明

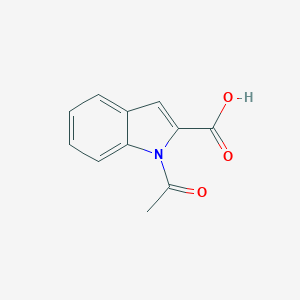

1-Acetylindole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetylindole-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of indole-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 1-Acetylindole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

Pharmaceutical Applications

1. Antiviral Activity

Recent studies have highlighted the potential of 1-acetylindole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase. For instance, a derivative demonstrated significant inhibitory effects on the strand transfer activity of integrase, with an IC50 value of 0.13 μM. The binding analysis revealed that the indole core effectively chelates with magnesium ions within the active site of the enzyme, indicating a promising scaffold for further antiviral drug development .

2. Neuroprotective Effects

Research into indole derivatives has shown their neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. The compounds exhibit inhibition of acetylcholinesterase, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially mitigate cognitive decline associated with Alzheimer's disease .

3. Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies. For example, indole-isoxazole hybrids derived from this compound have shown cytotoxicity against several cancer cell lines, including liver and breast cancer cells. These compounds were found to induce cell cycle arrest and decrease cyclin-dependent kinase levels, suggesting their utility in cancer therapy .

Agrochemical Applications

The compound also finds applications in agrochemicals, where it serves as an intermediate for synthesizing various pesticides and herbicides. Its derivatives have been studied for their efficacy in pest control, showcasing a broad spectrum of biological activity against agricultural pests .

Table 1: Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Antiviral Development

A series of indole derivatives were synthesized to target HIV-1 integrase. The most potent compound exhibited an IC50 value significantly lower than existing drugs, indicating a strong potential for further development into a therapeutic agent for HIV .

Case Study 2: Cancer Therapeutics

In a study evaluating the anticancer effects of indole-isoxazole hybrids, several compounds demonstrated potent cytotoxicity against liver cancer cell lines, leading to further investigations into their mechanisms of action and potential clinical applications .

作用機序

The mechanism by which 1-acetylindole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole ring structure allows it to engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

1-Acetylindole-2-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.

Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.

1-Methylindole-2-carboxylic acid: Similar in structure but with a methyl group instead of an acetyl group.

Uniqueness: What sets this compound apart is its acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic applications and biological interactions.

生物活性

1-Acetylindole-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, and implications for therapeutic applications, particularly in cancer treatment and neuroprotection.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with acetic anhydride and subsequent carboxylation. The detailed synthetic pathway can be outlined as follows:

- Indole Formation : Starting from a substituted benzene, the indole structure is formed through cyclization.

- Acetylation : The indole is acetylated using acetic anhydride to introduce the acetyl group at the nitrogen position.

- Carboxylation : Finally, carboxylic acid functionality is introduced at the 2-position via a carboxylation reaction.

This multi-step synthesis allows for the introduction of various substituents on the indole ring, which can significantly influence biological activity.

Antitumor Activity

This compound has been studied for its inhibitory effects on key enzymes involved in tumor metabolism. Research has demonstrated that derivatives of indole-2-carboxylic acid exhibit significant inhibition against indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), both of which are implicated in cancer progression due to their role in tryptophan catabolism and immune evasion by tumors .

- Inhibitory Potency : For example, one study reported that certain derivatives had IC50 values in the low micromolar range, indicating potent inhibition . The most active compounds showed IC50 values of approximately 1.17 μM for IDO1 and 1.55 μM for TDO.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of indole derivatives, including this compound. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, thereby enhancing cholinergic signaling which is crucial for memory and cognitive function .

- Mechanism of Action : The mechanism involves binding to the active site of AChE, preventing substrate access and thus increasing acetylcholine levels in synaptic clefts. Some derivatives exhibited IC50 values ranging from 0.27 µM to 21.5 µM against AChE .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key findings from SAR studies:

| Compound Derivative | Target Enzyme | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound 9o-1 | IDO1 | 1.17 | Potent dual inhibitor |

| Compound 9o-2 | TDO | 1.55 | Similar activity profile |

| Compound 17a | Integrase | 3.11 | Effective against HIV integrase |

| Compound X | AChE | 0.27 - 21.5 | Selective AChE inhibitor |

Case Studies and Research Findings

Several studies have provided insights into the therapeutic potential of indole derivatives:

- Cancer Immunotherapy : A study focused on dual inhibitors targeting IDO1 and TDO showed promising results in preclinical models, suggesting that these compounds could enhance anticancer immunity by modulating tryptophan metabolism .

- Alzheimer's Disease : Another research highlighted the multitarget approach where indole derivatives were designed to inhibit both cholinesterases and β-secretase (BACE1), addressing multiple pathways involved in Alzheimer's disease pathology . This approach aims to counteract cognitive decline by enhancing cholinergic function while also reducing amyloid plaque formation.

特性

IUPAC Name |

1-acetylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHBYSRUWPZBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436889 | |

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-26-6 | |

| Record name | 1-acetylindole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。